2-(4-methoxyphenyl)-5-phenylfuran
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-phenylfuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-18-15-9-7-14(8-10-15)17-12-11-16(19-17)13-5-3-2-4-6-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUWQNIJUFHROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : The indium-catalyzed method for 2-(4-methoxyphenyl)-5-phenylfuran achieves higher yields (95%) compared to multicomponent approaches for lactone-containing furans .
- Pharmacological Potential: Indole-substituted furanones (e.g., 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one) are highlighted for their modified bioactivity due to the indole moiety, a common pharmacophore .
- Electron Effects : Substituents like trifluoromethyl (in imidazoles) or methoxy (in furans) dictate electronic properties, influencing applications in drug design or materials science .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-5-phenylfuran, and how can reaction efficiency be validated?
- Methodological Answer : A practical approach involves coupling 4-methoxyphenol derivatives with styrene or phenylacetylene precursors. For example, hexafluoropropan-2-ol can serve as a solvent with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature to form dihydrofuran intermediates, followed by aromatization . Efficiency validation includes monitoring reaction progress via TLC, optimizing stoichiometry, and characterizing products using NMR and mass spectrometry to confirm purity and structure .
Q. Which spectroscopic techniques are most effective for structural elucidation of 2-(4-methoxyphenyl)-5-phenylfuran?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying substituent positions on the furan and phenyl rings. Infrared (IR) spectroscopy helps confirm functional groups like methoxy (-OCH₃) and furan C-O-C stretches. X-ray crystallography provides definitive proof of molecular geometry, particularly for resolving ambiguities in stereochemistry or regioselectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 2-(4-methoxyphenyl)-5-phenylfuran in multi-step syntheses?
- Methodological Answer : Key factors include solvent polarity (e.g., hexafluoropropanol enhances electrophilic aromatic substitution), catalyst selection (e.g., tributylamine for cyclization), and temperature control. For example, molecular sieves can absorb by-products like water, shifting equilibrium toward product formation. Design of Experiments (DoE) methodologies can systematically evaluate variables like time, temperature, and reagent ratios .
Q. How should researchers address conflicting spectral data during structural characterization?
- Methodological Answer : Contradictions in NMR or IR data may arise from impurities or overlapping signals. Purify the compound via column chromatography or recrystallization, and corroborate findings with high-resolution mass spectrometry (HRMS) or computational modeling (e.g., DFT calculations for predicting NMR chemical shifts). Cross-referencing with X-ray data resolves ambiguities in substituent positioning .
Q. What strategies are employed to study the structure-activity relationship (SAR) of 2-(4-methoxyphenyl)-5-phenylfuran derivatives in biological systems?
- Methodological Answer : SAR studies involve systematically modifying substituents (e.g., replacing methoxy with halogens or alkyl groups) and evaluating biological activity via assays like enzyme inhibition (e.g., kinase assays) or receptor-binding studies. Quantitative SAR (QSAR) models correlate electronic or steric parameters (Hammett constants, logP) with activity data. Isotopic labeling (e.g., ¹⁴C at the methoxy group) tracks metabolic pathways .
Q. How can mechanistic insights into key reactions (e.g., cyclization) be gained?
- Methodological Answer : Kinetic isotope effects (KIEs) using deuterated reagents reveal rate-determining steps. For example, deuterium labeling at the α-position of ketone precursors can elucidate whether cyclization proceeds via enolization or direct electrophilic attack. In situ monitoring via FT-IR or Raman spectroscopy identifies intermediates .
Q. How can discrepancies in pharmacological data across studies be resolved?
- Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, incubation times) and validate compound purity (>95% via HPLC). Use positive controls (e.g., known inhibitors) to calibrate activity measurements. Meta-analyses of published data can identify trends obscured by experimental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
